molecular formula C23H30BNO4 B595158 tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1218791-29-7

tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B595158
CAS RN: 1218791-29-7
M. Wt: 395.306
InChI Key: WIGWVVIZEPRQNB-UHFFFAOYSA-N
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Description

“tert-Butyl phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate” is a chemical compound with the molecular formula C22H34BNO4 . It is an important intermediate in many biologically active compounds . The compound is typically a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3 . This code provides a specific description of the molecular structure of the compound.


Chemical Reactions Analysis

The exact chemical reactions involving this compound can vary widely depending on the context. It’s important to note that this compound can participate in various chemical reactions due to the presence of the boron atom in the dioxaborolane group .


Physical And Chemical Properties Analysis

This compound is typically a solid at room temperature . It has a molecular weight of 387.33 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like tert-Butyl phenyl carbamate, are utilized across various industrial and commercial sectors to prevent oxidative reactions and extend product shelf lives. Recent studies have highlighted their presence in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. The occurrence of SPAs and their transformation products in human tissues and fluids has been documented, raising concerns over human exposure through food, dust ingestion, and personal care products. Toxicity assessments indicate potential hepatic toxicity, endocrine disruption, and carcinogenic effects, underscoring the need for future research on the environmental behavior, human exposure, and development of safer SPAs (Liu & Mabury, 2020).

Biodegradation and Environmental Remediation

The challenge of methyl tert-butyl ether (MTBE) contamination, a related compound, in the environment has led to investigations into its biodegradation and remediation. Research demonstrates the potential for MTBE biodegradation under aerobic and, to a lesser extent, anaerobic conditions, with strategies for in situ bioremediation including air or oxygen addition or bioaugmentation showing promise. This research provides insights into the biodegradability of similar compounds, highlighting the importance of understanding the degradation pathways and environmental fate of chemical additives (Fiorenza & Rifai, 2003).

Application in Polymer Membranes for Fuel Additive Purification

The separation of methanol/methyl tert-butyl ether (MTBE) mixtures through pervaporation, a membrane process, showcases the application of polymer membranes in purifying fuel additives. Research focusing on various polymer materials for this separation underlines the technological advancements in achieving efficient and selective separation, vital for producing high-quality fuel additives. Such studies are crucial for developing sustainable and environmentally friendly technologies in the chemical and fuel industries (Pulyalina et al., 2020).

Environmental Pollution and Ecotoxicity of Derivatives

The environmental pollution and ecotoxicity of tert-octylphenol, a derivative of phenolic compounds similar to tert-Butyl phenyl carbamate, highlight the broader concerns regarding the environmental and health impacts of such chemicals. The compound's detection across various environmental compartments and its endocrine-disrupting effects underscore the urgent need for effective removal techniques and a better understanding of its toxicity mechanisms. This area of research is critical for informing regulatory decisions and developing safer chemical practices (Olaniyan et al., 2020).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . These reactions typically involve the interaction with metal catalysts, such as palladium .

Mode of Action

The compound, being a boronic ester, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic ester, which is a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used for creating carbon-carbon bonds, which are fundamental in organic synthesis . The resulting changes in the compound can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, including this compound, are only marginally stable in water . Their hydrolysis rate is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of new organic compounds. The specific molecular and cellular effects would depend on the nature of these new compounds.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It has been used to structurally modify hyaluronic acid (HA) in the development of a ROS-responsive drug delivery system . The compound interacts with HA, a biomolecule that can effectively enhance cellular uptake of nanoparticles because it specifically recognizes CD44 expressed by normal cells .

Cellular Effects

The effects of 4-(N-BOC-N-phenylamino)phenylboronic acid, pinacol ester on cells are primarily observed in its role in drug delivery systems. The compound, when used in the formation of curcumin-loaded nanoparticles (HA@CUR NPs), has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in the formation of ROS-responsive drug delivery systems. The compound is used to modify HA, forming a system that can rapidly release curcumin in a ROS environment, reaching the concentration required for treatment .

Temporal Effects in Laboratory Settings

Its stability and degradation are crucial factors in its effectiveness in drug delivery systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its effectiveness in drug delivery systems. Detailed information on its interactions with transporters or binding proteins and effects on its localization or accumulation is currently lacking .

properties

IUPAC Name

tert-butyl N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30BNO4/c1-21(2,3)27-20(26)25(18-11-9-8-10-12-18)19-15-13-17(14-16-19)24-28-22(4,5)23(6,7)29-24/h8-16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWVVIZEPRQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675135
Record name tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218791-29-7
Record name tert-Butyl phenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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